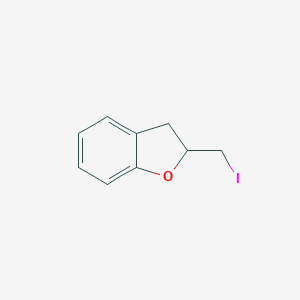

2-(Iodomethyl)-2,3-dihydro-1-benzofuran

概要

説明

2-(Iodomethyl)-2,3-dihydro-1-benzofuran, also known as this compound, is a useful research compound. Its molecular formula is C9H9IO and its molecular weight is 260.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Processes and Synthesis

Domino Catalytic Processes : A domino transformation involving CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leads to 2,3-disubstituted benzofurans, showing potential in synthesizing derivatives of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (Lu, Wang, Zhang, & Ma, 2007).

Palladium-Catalyzed Tandem Annulation : An eco-friendly method for constructing 2,3-difunctionalized benzofuran derivatives from 2-alkynylphenols using a palladium-catalyzed process, relevant for synthetic and pharmaceutical chemistry applications (Li, Zhu, Yang, Zhang, Wu, & Jiang, 2015).

Synthesis and Characterization

Synthesis of Diverse Benzofuran Derivatives : A study describes the synthesis of 3-iodo-2-phenylbenzofuran, highlighting the versatility in creating 2,3-disubstituted benzofurans, pertinent to the field of benzofuran derivatives including this compound (Yao, Yue, & Larock, 2014).

Diversity-Oriented Synthesis for Libraries : Efficient synthetic protocols for creating libraries based on 3-carboxy 2-aryl benzofuran and 2,3-dihydrobenzofuran scaffolds, crucial for discovering lead-like compounds with potential relevance to this compound (Qin, Vo, Nakhai, Andersson, & Elofsson, 2017).

Chemical Properties and Reactions

- Thermodynamics of Benzofuran Compounds : Research on the ideal-gas thermodynamic properties of 2,3-benzofuran derivatives, offering insights into the thermodynamic and kinetic aspects relevant to compounds like this compound (Steele & Chirico, 1990).

Biological and Pharmaceutical Applications

Antimicrobial Activities : A study on the synthesis and antimicrobial activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, indicating potential biological activities in benzofuran derivatives (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Molecular Docking and Biological Activities : Analysis of the structural and spectroscopic properties of benzofuran-carboxylic acids derivatives, including their biological activities against diseases like cancer, emphasizing the importance of benzofuran derivatives in drug discovery (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).

Synthesis of Benzofuran Derivatives : A patent review highlighting the synthesis and diverse biological activities of benzofuran compounds, including their pharmaceutical applications, which might extend to compounds like this compound (Dawood, 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(iodomethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDBAXBXJVIZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315396 | |

| Record name | 2-(Iodomethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59152-49-7 | |

| Record name | NSC294387 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Iodomethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches for 2-(Iodomethyl)-2,3-dihydro-1-benzofurans?

A1: Several synthetic routes have been explored for the preparation of 2-(Iodomethyl)-2,3-dihydro-1-benzofurans. A prominent method involves the iodocyclization of 2-allylphenols. [, , ] This reaction can be carried out using iodine in various solvents, including water, ethanol-water mixtures, or even under solvent-free conditions. [, ] The presence of additives like sodium bicarbonate can influence the reaction yield, with water often proving to be a suitable solvent for liquid 2-allylphenols. [] Another approach utilizes polymer-supported selenium bromide, offering a recyclable solid-phase synthesis method. []

Q2: Are there any regioselective transformations involving 2-(Iodomethyl)-2,3-dihydro-1-benzofurans?

A2: Yes, research indicates that 2-(Iodomethyl)-2,3-dihydro-1-benzofurans can be synthesized regioselectively from o-allylphenols using a catalyst like EPZ-10R. [] This method employs only half an equivalent of iodine, highlighting its atom economy and potential as a green chemistry approach.

Q3: What is the significance of the halogen atom in 2-(halomethyl)-2,3-dihydro-1-benzofurans?

A3: The halogen atom, particularly bromine or iodine, in the 2-position plays a crucial role in the reactivity of these compounds. For instance, these halides can undergo nucleophilic substitution reactions. [] Furthermore, the nature of the halogen atom (bromine vs. iodine) can influence the reaction pathway in the presence of triazidochlorosilanesodium azide. []

Q4: What analytical techniques are commonly employed to characterize 2-(Iodomethyl)-2,3-dihydro-1-benzofuran?

A4: Standard spectroscopic techniques are utilized to characterize these compounds. These include but are not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. [] The specific details of the spectral data, including characteristic peaks and shifts, would be dependent on the specific substitution pattern on the benzofuran ring.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B144263.png)

![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)